![molecular formula C9H7BrN2S2 B1345265 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine CAS No. 90484-42-7](/img/structure/B1345265.png)

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

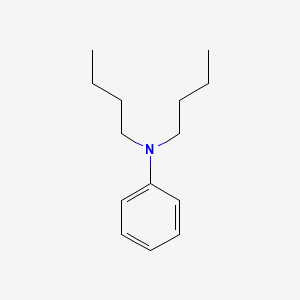

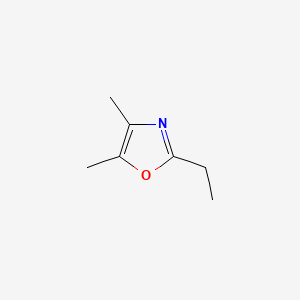

Synthesis and Structure-Activity Relationship Analysis

The synthesis of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine is not directly reported in the provided papers. However, a related compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, was synthesized and identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) from a high-throughput screening (HTS) process. The structure-activity relationship (SAR) around this hit was explored, and the X-ray coordinates of the ligand with cdk5 were reported, revealing an unusual binding mode to the hinge region via a water molecule . This information suggests that the synthesis of related thiazole compounds might involve similar strategies and that their activity could be modulated by the substitution pattern on the thiazole ring.

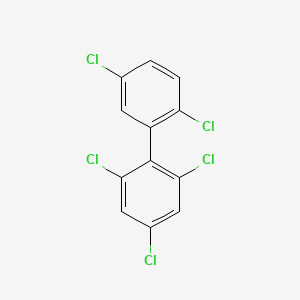

Molecular Structure Analysis

X-ray crystallography has been utilized to study the binding of related sulfonamide compounds to enzymes. For instance, the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide to human carbonic anhydrase isozyme II was elucidated, showing the canonical binding mode to the zinc ion and interactions with specific amino acid residues . Although the compound is not directly studied, the reported binding interactions provide insights into how similar thiazole sulfonamides might interact with their biological targets.

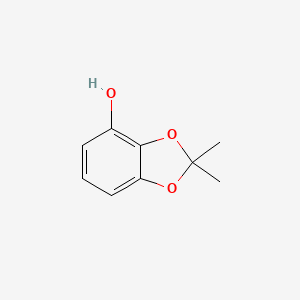

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. However, a related compound, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was synthesized through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde . This suggests that similar thiazole compounds could be synthesized through reactions involving amino groups and electrophilic sulfonate esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine are not directly reported. However, spectroscopic and computational analyses were performed on a related compound, which was characterized using IR, 1H, and 13C NMR spectroscopy. Theoretical investigations included density functional theory (DFT) calculations, which provided insights into the stability of different tautomeric forms and the non-linear optical (NLO) properties of the molecule . These analyses suggest that similar thiazole compounds could exhibit interesting optical properties and that their stability might be influenced by tautomerism.

科学的研究の応用

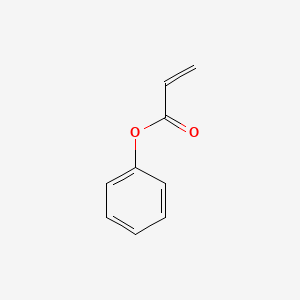

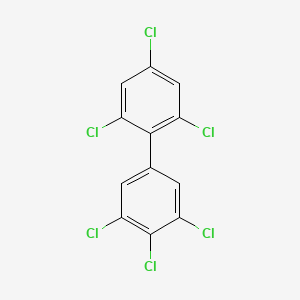

Antimicrobial and Antifungal Activities

A study synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, including derivatives similar to the requested compound, showing significant antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013). Another research developed novel imidazothiazole sulfides and sulfones, which demonstrated better anthelmintic and anti-inflammatory activities (Shetty et al., 2010).

Anti-inflammatory and Anthelmintic Activities

The compounds synthesized from derivatives of the specified chemical showed promising results in anti-inflammatory and anthelmintic testing, highlighting their potential for developing new treatments in these areas (Shetty et al., 2010).

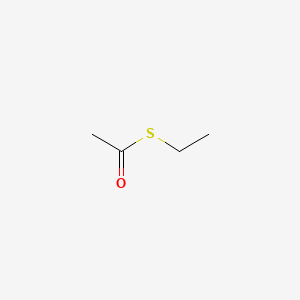

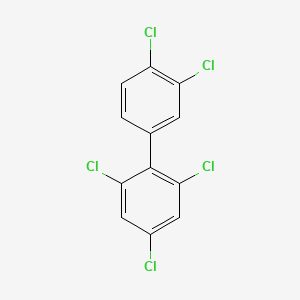

Photophysical Properties for Sensing Applications

Research into 5-amino-2-(4-methylsulfanylphenyl)thiazoles, closely related to the specified compound, explored their photophysical properties. This study is significant for developing fluorescent molecules useful in material sciences, sensing hazardous compounds and metals, and biomolecular sciences, demonstrating the versatility of thiazole derivatives in scientific research (Murai et al., 2018).

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives, structurally related to the requested compound, were synthesized and tested for in vitro activity against Mycobacterium tuberculosis, showing significant activity. This highlights the potential use of such compounds in treating tuberculosis and their safety profile in cytotoxicity studies against mouse fibroblasts (Chitra et al., 2011).

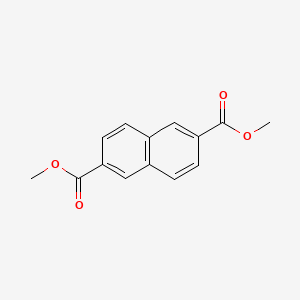

特性

IUPAC Name |

5-(4-bromophenyl)sulfanyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S2/c10-6-1-3-7(4-2-6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSLQISXRKZGHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CN=C(S2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640032 |

Source

|

| Record name | 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine | |

CAS RN |

90484-42-7 |

Source

|

| Record name | 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。